molecular formula C20H22N4O6S2 B2515969 (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide CAS No. 1322230-41-0

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide

Cat. No.: B2515969
CAS No.: 1322230-41-0
M. Wt: 478.54
InChI Key: QVQQXVOJAVTLHN-YRNVUSSQSA-N
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Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a benzohydrazide derivative characterized by an azepane-1-sulfonyl group at the 4-position of the benzene ring and an (E)-configured acryloyl hydrazide moiety conjugated to a 5-nitrothiophene substituent.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O6S2/c25-18(11-7-16-8-12-19(31-16)24(27)28)21-22-20(26)15-5-9-17(10-6-15)32(29,30)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQQXVOJAVTLHN-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews various studies focusing on its biological activity, including antibacterial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₃S
  • Molecular Weight : 342.39 g/mol

Antibacterial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Staphylococcus aureus0.8 µg/mL
2Escherichia coli1.6 µg/mL
3Mycobacterium tuberculosis0.8 µg/mL

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Antitumor Activity

The compound's potential antitumor effects have also been investigated. Studies indicate that hydrazones can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and the activation of caspases.

In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, with IC₅₀ values indicating its potency:

Cell LineIC₅₀ Value (µM)
HeLa10
MCF-715
A54912

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

EnzymeInhibition TypeIC₅₀ Value (µM)
Dihydrofolate reductaseCompetitive25
AcetylcholinesteraseNon-competitive30

The inhibition of these enzymes suggests potential applications in treating diseases where these pathways are dysregulated.

Case Studies

A notable case study involved the synthesis and biological evaluation of several hydrazone derivatives, including this compound. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the hydrazone moiety significantly impacted biological activity.

Findings:

  • Structural Modifications : Alterations in substituents on the benzohydrazide core led to variations in antibacterial and antitumor efficacy.
  • Mechanism of Action : Molecular docking studies indicated favorable interactions with target enzymes, supporting experimental findings on enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues of Benzohydrazides

Benzohydrazide derivatives often exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Synthetic Yield Melting Point (°C) Reported Bioactivity Reference
Target Compound Azepane-1-sulfonyl, (E)-5-nitrothiophene acryloyl Not reported Not reported Not explicitly reported
3-fluoro-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]benzohydrazide Fluoro, (E)-5-nitrothiophene methylidene Not reported Not reported Mitochondrial protein import inhibition
(E)-N1-(4-Methoxybenzylidene)-4-(5-naphthalen-2-yl-3-(o-tolyl)-4,5-dihydropyrazol-1-yl)benzohydrazide (H18) 4-Methoxybenzylidene, naphthalen-2-yl, o-tolyl dihydropyrazole 70.12% 240–242 Antifungal, antibacterial
4-(2-chloro-8-methoxy-2H-benzo[1,3]oxazin-3(4H)-yl)-N′-(4-nitrobenzylidene)benzohydrazide Chloro-methoxybenzooxazine, 4-nitrobenzylidene High yield Not reported Broad-spectrum antibacterial
3-(azepan-1-ylsulfonyl)-N'-(2,3,5,6-tetrafluorophenyl)benzohydrazide Azepane-1-sulfonyl, tetrafluorophenyl Not reported Not reported Not reported

Key Observations :

  • Bioactivity Gaps : While analogues like H18 and the nitrobenzylidene derivative in show antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided literature. The mitochondrial inhibitory activity of the fluoro-nitrothiophene analogue suggests a possible niche for the target compound in cellular targeting.
Substituent-Driven Property Modulations
  • Azepane-Sulfonyl vs. Simple Sulfonamides : The azepane-sulfonyl group in the target compound and may confer enhanced solubility and metabolic stability compared to smaller sulfonamide substituents (e.g., in ).
  • Nitrothiophene vs.

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